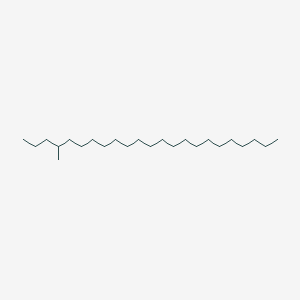
4-Methyltricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltricosane is a long-chain hydrocarbon with the molecular formula C24H50. It is a methyl-branched alkane, specifically a derivative of tricosane where a methyl group is attached to the fourth carbon atom. This compound is often found in the cuticular waxes of insects, where it plays a role in chemical communication and protection against desiccation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the deactivation of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process generally requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyltricosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral media.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-methyltricosanol, 4-methyltricosanone, or 4-methyltricosanoic acid.
Halogenation: Products include 4-chloromethyltricosane or 4-bromomethyltricosane.
Aplicaciones Científicas De Investigación
4-Methyltricosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Studied for its role in insect cuticular waxes, where it functions in chemical communication and protection.
Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the formulation of lubricants and as a standard in analytical chemistry for the calibration of instruments.
Mecanismo De Acción
The mechanism of action of 4-Methyltricosane in biological systems involves its interaction with the lipid layers of cell membranes. It can modulate membrane fluidity and permeability, affecting cellular processes. In insects, it acts as a pheromone, binding to specific receptors and triggering behavioral responses.
Comparación Con Compuestos Similares
Tricosane: A straight-chain alkane with similar physical properties but lacks the methyl branching.
7-Methyltricosane: Another methyl-branched tricosane, differing in the position of the methyl group.
Uniqueness: 4-Methyltricosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its melting point, boiling point, and interaction with biological membranes, making it distinct from other tricosane derivatives.
Propiedades
Número CAS |
125182-31-2 |
|---|---|
Fórmula molecular |
C24H50 |
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
4-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3)22-5-2/h24H,4-23H2,1-3H3 |
Clave InChI |
FJUDPVRGESSINU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)

![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
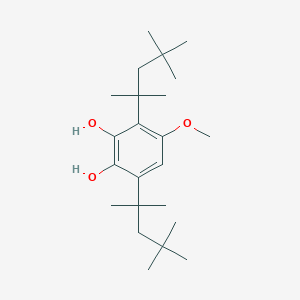
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)


![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
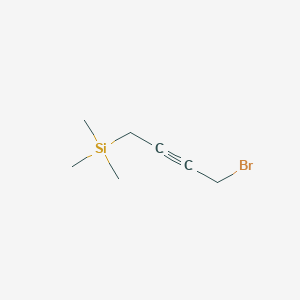
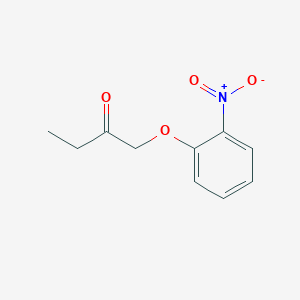
![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
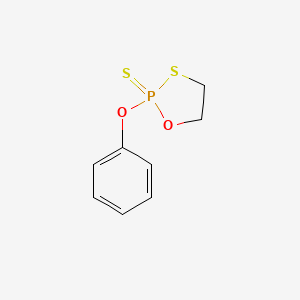
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
